4-Acetyl-6-fluoropyridine-2-carbaldehyde

Description

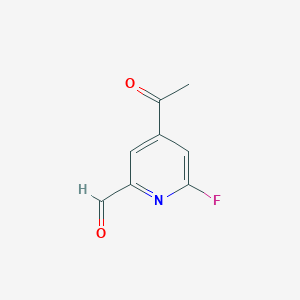

4-Acetyl-6-fluoropyridine-2-carbaldehyde is a fluorinated pyridine derivative characterized by a formyl group at position 2, an acetyl group at position 4, and a fluorine substituent at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting kinases and other enzymes. Its structural features—including electron-withdrawing fluorine and carbonyl groups—enhance its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable for drug discovery .

Properties

Molecular Formula |

C8H6FNO2 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

4-acetyl-6-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H6FNO2/c1-5(12)6-2-7(4-11)10-8(9)3-6/h2-4H,1H3 |

InChI Key |

PHYBXDQKCNQOJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-fluoropyridine-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 4-acetyl-6-fluoropyridine-2-carboxylic acid.

Reduction: Formation of 4-acetyl-6-fluoropyridine-2-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-6-fluoropyridine-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-Acetyl-6-fluoropyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological targets. The acetyl and aldehyde groups also contribute to its reactivity and ability to undergo various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the LC/MS method described in the supplementary material () highlights analytical techniques applicable to fluoropyridine derivatives. Below is a generalized comparison framework based on typical fluoropyridine analogs and their properties:

Table 1: Structural and Functional Comparison of Fluorinated Pyridine Derivatives

Key Findings:

Electrophilic Reactivity: The formyl group in this compound exhibits higher electrophilicity compared to non-acetylated analogs due to conjugation with the acetyl group, facilitating nucleophilic additions (e.g., hydrazine reactions) .

Fluorine Substituent Impact : The 6-fluorine atom enhances metabolic stability and lipophilicity, a trait shared with other 6-fluoropyridines used in CNS-targeting drugs.

Chromatographic Behavior : Fluorinated pyridines often require UPLC conditions (e.g., Waters BEH C18 columns) for optimal separation due to their polar yet hydrophobic nature .

Limitations of Available Data

The evidence provided lacks direct studies on this compound. Comparative data must be inferred from broader fluoropyridine chemistry. Additional authoritative sources (e.g., PubChem, Reaxys) are required to confirm reactivity, solubility, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.